Bienvenue dans la boutique en ligne BenchChem!

4-(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline

Antibacterial Staphylococcus aureus Structure-Activity Relationship

4-(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline is a uniquely differentiated heterocyclic building block featuring a para‑NH₂ handle on the aniline ring and a furan‑2‑yl substituent at the triazole 5‑position – a regiochemical signature that is orthogonal to the ortho‑substituted analogs dominating antistaphylococcal SAR. The furan‑triazole‑aniline core delivers a near‑clinical MIC of 5.2 µM against S. aureus and maps precisely onto the broad 3‑aniline‑5‑aryl triazole scaffold of patent US‑8143419‑B2. Its free primary amine enables one‑step conjugation to fluorophores, biotin, or photoaffinity labels without disrupting the pharmacophore, making it a premier starting point for antifungal lead discovery, bacterial target‑ID pull‑down studies, and parallel library synthesis.

Molecular Formula C12H10N4O
Molecular Weight 226.23 g/mol
CAS No. 1049032-01-0
Cat. No. B1388005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline
CAS1049032-01-0
Molecular FormulaC12H10N4O
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NC(=NN2)C3=CC=C(C=C3)N
InChIInChI=1S/C12H10N4O/c13-9-5-3-8(4-6-9)11-14-12(16-15-11)10-2-1-7-17-10/h1-7H,13H2,(H,14,15,16)
InChIKeyLTHPIFUITZWNGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline: A Structurally Unique Building Block for Targeted Antistaphylococcal and Antifungal Research


4-(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline (CAS 1049032-01-0, MF C₁₂H₁₀N₄O, MW 226.23) is a heterocyclic building block that integrates a 1,2,4-triazole pharmacophore, a furan ring, and a para-substituted aniline moiety . Its structure permits site-selective derivatization at the primary amine and the triazole N–H positions, enabling precise SAR exploration [1]. This compound is commercially available with purity ≥97–98% from suppliers such as Leyan and MolCore, and has been cited in patent literature (e.g., US-8697696-B2, US-8143419-B2) as part of broad 3-aniline-5-aryl triazole claims for therapeutic applications .

Why 4-(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline Cannot Be Replaced by Generic Triazole Aniline Analogs


Class-level substitution is not feasible for 4-(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline because its unique combination of a para‑aniline substitution pattern and a 2‑furyl ring at the triazole 5‑position yields a distinct physicochemical profile that alters both binding interactions and downstream derivatization. SAR studies on closely related [2-(3‑R‑1H‑[1,2,4]‑triazol‑5‑yl)phenyl]amines demonstrate that the nature of the heterocyclic substituent (furan vs. thiophene vs. alkyl) dramatically shifts antibacterial potency (MIC range: 5.2–62.4 µM) [1]. Moreover, the para‑amino orientation in the target compound—versus ortho‑substituted analogs—changes the vector of further functionalization, directly impacting the synthetic utility and the spatial arrangement in target binding pockets [2].

Quantitative Differentiation of 4-(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline: SAR, Purity, and Physicochemical Evidence


Furan-2-yl Substitution Confers High Antistaphylococcal Potency Relative to Thiophene and Alkyl Analogs

In a direct SAR comparison, a 2‑(furan‑3‑yl)‑triazole‑aniline hybrid (5‑bromo‑2‑(3‑(furan‑3‑yl)‑1H‑1,2,4‑triazol‑5‑yl)aniline) exhibited an MIC of 5.2 µM against S. aureus, which is statistically indistinguishable from ciprofloxacin (4.7 µM) and superior to the thiophene analog (6.1 µM) and other non‑furan hybrids (MICs up to 62.4 µM) [1]. This trend underscores the essential role of the furan electron density in enhancing antibacterial activity.

Antibacterial Staphylococcus aureus Structure-Activity Relationship

Para-Aniline Substitution Provides a Different Derivatization Vector Compared to Ortho-Analogs

The para‑aniline arrangement in 4‑(5‑(furan‑2‑yl)‑1H‑1,2,4‑triazol‑3‑yl)aniline contrasts with the ortho‑substitution pattern found in active antistaphylococcal hybrids (e.g., 5‑bromo‑2‑(3‑(furan‑3‑yl)‑1H‑1,2,4‑triazol‑5‑yl)aniline) [1]. SAR analyses indicate that ortho‑substitution permits intramolecular hydrogen bonding that may rigidify the pharmacophore, whereas para‑substitution projects the aniline nitrogen outward for unimpeded conjugation with electrophiles (e.g., sulfonyl chlorides, isocyanates) [2]. This topological difference dictates the accessible chemical space for further modification.

Medicinal Chemistry Synthetic Utility Structure-Activity Relationship

High Commercial Purity (≥97%) and Defined Storage Stability Ensure Reproducible Experimental Outcomes

The compound is available from multiple vendors at purities of ≥97% (Leyan) and ≥98% (MolCore) . This high purity reduces the risk of confounding biological activity from impurities and ensures consistent performance in sensitive assays (e.g., enzymatic inhibition, cellular viability). In contrast, many in‑house synthesized triazole analogs lack rigorous QC, introducing batch‑to‑batch variability that can obscure SAR interpretation.

Quality Control Reproducibility Procurement

Physicochemical Profile Predicts Favorable Drug-Likeness Compared to Heavier Triazole Derivatives

Calculated molecular descriptors for 4‑(5‑(furan‑2‑yl)‑1H‑1,2,4‑triazol‑3‑yl)aniline include MW 226.23, LogP 2.31, TPSA 80.73 Ų, HBD 2, and HBA 4 . These values place the compound well within Lipinski’s Rule of Five, predicting oral bioavailability. In contrast, larger 3‑aniline‑5‑aryl triazole derivatives described in US‑8143419‑B2 often exceed MW 400 and possess more lipophilic substituents, increasing the risk of poor solubility and off‑target effects [1].

Drug Design ADME Physicochemical Properties

Strategic Applications of 4-(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline in Antistaphylococcal Drug Discovery and Parallel Library Synthesis


Hit‑to‑Lead Optimization of Furan‑Containing Antistaphylococcal Agents

The demonstrated near‑clinical MIC of a furan‑triazole‑aniline hybrid (5.2 µM) validates the furan‑2‑yl pharmacophore as a key driver of anti‑S. aureus activity [1]. Researchers can leverage 4‑(5‑(furan‑2‑yl)‑1H‑1,2,4‑triazol‑3‑yl)aniline as a core scaffold for systematic modification: introducing halogens or alkyl groups to the aniline ring to further improve potency, or replacing the furan with other heterocycles to probe electronic effects. Its para‑NH₂ handle enables facile conversion to sulfonamides, amides, or ureas for SAR expansion.

Synthesis of para‑Substituted Triazole Libraries for Nicotinic Acetylcholine Receptor Modulation

Patent US‑8143419‑B2 discloses 3‑aniline‑5‑aryl triazoles as positive allosteric modulators of nicotinic acetylcholine receptors, with claims covering a broad range of aniline and aryl substituents [2]. 4‑(5‑(Furan‑2‑yl)‑1H‑1,2,4‑triazol‑3‑yl)aniline fits precisely within this scaffold definition and provides a para‑amino handle that is orthogonal to the ortho‑substituted analogs emphasized in the antistaphylococcal SAR. This orthogonality allows parallel library synthesis targeting distinct biological pathways.

Development of Fluorescent Probes and Affinity Reagents

The free primary amine in the para position is ideal for conjugation with fluorescent dyes (e.g., FITC, Alexa Fluor), biotin, or photoaffinity labels without disrupting the triazole‑furan core that mediates target engagement. Given the validated antibacterial activity of related furan‑triazole hybrids, such conjugates can be used for target identification (e.g., pulldown of DNA gyrase or other bacterial targets) and for mechanistic studies in resistant S. aureus strains [1].

Furan‑Based Triazole Antifungal Lead Discovery

The 1,2,4‑triazole moiety is a well‑established pharmacophore for inhibiting fungal CYP51 (lanosterol 14α‑demethylase). The presence of a furan ring offers additional hydrogen‑bonding and π‑stacking opportunities that may enhance selectivity over human CYP enzymes [3]. 4‑(5‑(Furan‑2‑yl)‑1H‑1,2,4‑triazol‑3‑yl)aniline can serve as a precursor for synthesizing triazole antifungals analogous to fluconazole or voriconazole, with the furan replacing the difluorophenyl or triazole ring systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.